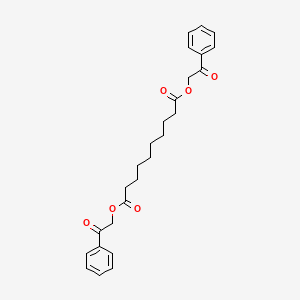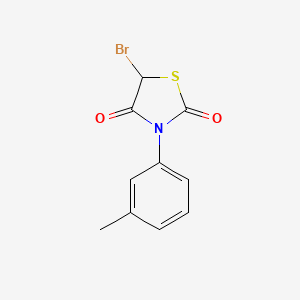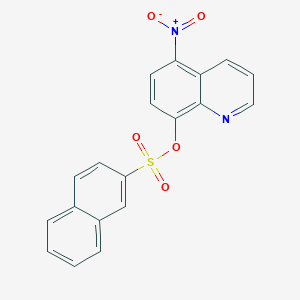
Bis(2-oxo-2-phenylethyl) decanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-oxo-2-phenylethyl) decanedioate, also known by its chemical formula C28H20O2S4 , is a fascinating compound with a unique structure. It falls within the class of organic compounds and belongs to the family of dicarbodithioates . The compound’s molecular weight is approximately 516.7 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of Bis(2-oxo-2-phenylethyl) decanedioate involves several steps. While specific literature on this compound is scarce, we can infer that it can be synthesized through a multistep process. One potential route could involve the condensation of 2-oxo-2-phenylethyl groups with decanedioic acid sebacic acid ). The reaction likely occurs under controlled conditions, such as refluxing in an appropriate solvent.
Chemical Reactions Analysis
Reactivity:: Bis(2-oxo-2-phenylethyl) decanedioate may undergo various chemical reactions, including:
Oxidation: It could be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions could occur at the phenyl or carbonyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of appropriate catalysts.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and reagents used. Further experimental data would be necessary to confirm these outcomes.
Scientific Research Applications
Bis(2-oxo-2-phenylethyl) decanedioate’s applications span several scientific domains:
Chemistry: It could serve as a building block for novel organic materials.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigations into potential therapeutic properties or drug development.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mechanism of Action
The precise mechanism by which Bis(2-oxo-2-phenylethyl) decanedioate exerts its effects remains speculative. It could modulate specific cellular pathways or interact with proteins, but further studies are needed.
Comparison with Similar Compounds
While Bis(2-oxo-2-phenylethyl) decanedioate is relatively rare, we can compare it to similar compounds:
Other Dicarbodithioates: Explore related compounds with similar functional groups.
Structural Analogues: Investigate molecules sharing the same core structure.
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
diphenacyl decanedioate |
InChI |
InChI=1S/C26H30O6/c27-23(21-13-7-5-8-14-21)19-31-25(29)17-11-3-1-2-4-12-18-26(30)32-20-24(28)22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 |
InChI Key |
DNYGFEKCOXQXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCCCCCCCC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536535.png)
![N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11536545.png)


![2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11536562.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
![5-(3,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11536573.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11536588.png)

![4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11536596.png)
![4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol](/img/structure/B11536598.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11536600.png)
![2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536603.png)
